molecular formula C15H14N4O2 B1668163 BX517 CAS No. 850717-64-5

BX517

カタログ番号 B1668163
CAS番号: 850717-64-5
分子量: 282.3 g/mol
InChIキー: DFURSNCTQGJRRX-JYRVWZFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-, is a nitrogenous compound found in the human body and is a major component of urine. It is also used in a variety of industrial, medical, and agricultural applications. Urea is a simple and inexpensive compound that can be synthesized from ammonia and carbon dioxide. It is a colorless and odorless solid that is soluble in water and alcohols. In humans, urea is formed in the liver through the metabolism of proteins and amino acids. It is then transported to the kidneys, where it is excreted in the urine.

科学的研究の応用

BX517 as a PDK1 Inhibitor

This compound: is primarily known as a potent and selective inhibitor of PDK1 (3-Phosphoinositide-dependent kinase-1), with an IC50 value of 6 nM. PDK1は、AKTを含むAGC(タンパク質キナーゼA、G、およびC)ファミリーキナーゼを活性化することにより、細胞生存、代謝、および成長のシグナル伝達経路において重要な役割を果たすセリン/スレオニンキナーゼです .

Application in Cancer Research

This compoundは、腫瘍細胞におけるAktの活性化を阻害できるため、癌研究において貴重なツールです。 Aktは、さまざまな癌でしばしば調節が乱れるPI3K/Akt/mTOR経路の重要な要素です。 PDK1を阻害することにより、this compoundは、研究者がこの経路が癌の進行における役割を理解し、潜在的に新しい治療戦略を開発するのに役立ちます .

Application in Metabolic Studies

PDK1が代謝調節に関与していることから、this compoundは代謝性疾患の研究に使用できます。 PI3K/Akt経路がインスリンシグナル伝達とグルコース恒常性に関係している糖尿病や肥満などの病態の分子メカニズムを解明するのに役立ちます .

Application in Neurological Research

PDK1は、神経機能や神経疾患にも影響を与えます。 this compoundは、アルツハイマー病やパーキンソン病など、Aktシグナル伝達に影響を受ける神経変性疾患の研究に使用できます。 神経保護と神経生存メカニズムについての洞察を提供する可能性があります .

Application in Immunology

PDK1によって制御されるPI3K/Akt経路は、免疫細胞の機能に不可欠です。 This compoundは、この経路のモジュレーションが免疫応答にどのように影響するかを調べることで、自己免疫疾患や免疫不全症の研究に使用できます .

Application in Cardiovascular Research

PDK1の心臓血管の健康と疾患における役割は、別の関心の分野です。 This compoundは、研究者がPI3K/Akt経路の調節不全が、アテローム性動脈硬化症や心不全などの心臓血管疾患にどのように寄与するかを探求するのに役立ちます .

Application in Cell Signaling Studies

This compoundは、特定の疾患を超えた、より広範な細胞シグナル伝達研究のためのツールです。 細胞内の複雑なシグナル伝達ネットワークを解明し、さまざまな経路が互いにどのように相互作用するかを理解するのに役立ちます .

Application in Drug Development

This compoundは、選択的なPDK1阻害剤として、創薬における潜在的な用途があります。 さまざまな治療分野でPI3K/Akt経路を標的とする、より強力なまたは選択的な阻害剤を設計するためのリード化合物として役立ちます .

Application in Aging Research

最後に、this compoundは、PI3K/Akt経路が長寿と老化プロセスに関連付けられているため、老化研究に関連する可能性があります。 老化が細胞機能にどのように影響するか、そして年齢関連の衰えを潜在的に遅らせる方法を理解するのに役立ちます .

各アプリケーションの詳細については、またはさらに詳しく調べたい特定の側面がある場合は、お知らせください。

MCE - this compound MedChemExpress - BX-517

作用機序

Target of Action

BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .

Mode of Action

This compound inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . This compound also blocks AKT2 activation in cells with submicromolar potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.

Result of Action

This compound promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of this compound on the PDK1-LATS1/2-YAP pathway . .

特性

IUPAC Name

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURSNCTQGJRRX-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946843-63-6
Record name BX-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BX-517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Reactant of Route 3
Reactant of Route 3
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Reactant of Route 4
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Reactant of Route 5
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Reactant of Route 6
Reactant of Route 6
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-

Q & A

Q1: What is the mechanism of action of BX-517 and its downstream effects?

A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].

Q2: How does the structure of BX-517 contribute to its binding to PDK1?

A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.

Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?

A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.

Q4: What limitations were encountered with BX-517 during its development?

A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.

Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?

A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。